The synthesis of 2-(3-(trifluoromethyl)benzamido)acetic acid can be achieved through various methods, primarily involving the reaction of 3-trifluoromethylbenzoic acid derivatives with acetic anhydride or acetic acid in the presence of a suitable catalyst. The following steps outline a general synthetic pathway:
Technical parameters such as temperature, reaction time, and choice of solvent can significantly influence yield and purity, with typical reactions being conducted at elevated temperatures (around 80-100 °C) for several hours.
The molecular structure of 2-(3-(trifluoromethyl)benzamido)acetic acid features several key components:
The three-dimensional structure can be modeled using computational chemistry tools, revealing steric interactions and potential sites for reactivity.
2-(3-(Trifluoromethyl)benzamido)acetic acid can participate in various chemical reactions:
Reactions are typically influenced by factors such as pH, temperature, and solvent choice.
Further studies are needed to elucidate specific pathways and interactions within biological systems.
The physical and chemical properties of 2-(3-(trifluoromethyl)benzamido)acetic acid include:
These properties make it suitable for various applications in pharmaceuticals and materials science.
2-(3-(Trifluoromethyl)benzamido)acetic acid has potential applications in several scientific fields:
Research into its biological activity could open avenues for new therapeutic agents targeting specific diseases or conditions.
2-(3-(Trifluoromethyl)benzamido)acetic acid is a crystalline organic acid with the systematic IUPAC name (3-(trifluoromethyl)benzoyl)glycine. Its molecular formula is C₁₀H₈F₃NO₃, corresponding to a molecular weight of 247.17 g/mol as consistently reported across chemical databases [1] [2] [7]. The compound is characterized by a glycine moiety (aminoacetic acid) linked via an amide bond to the carboxyl group of 3-(trifluoromethyl)benzoic acid. This structural configuration confers both aromatic and aliphatic chemical properties.
Table 1: Key Identifiers of 2-(3-(Trifluoromethyl)benzamido)acetic Acid
Property | Value |
---|---|
CAS Registry Number | 17794-48-8 |
Molecular Formula | C₁₀H₈F₃NO₃ |
Molecular Weight | 247.17 g/mol |
IUPAC Name | (3-(Trifluoromethyl)benzoyl)glycine |
SMILES | O=C(O)CNC(=O)C1=CC=CC(C(F)(F)F)=C1 |
InChIKey | ZDGGJQMSELMHLK-UHFFFAOYSA-N |
MDL Number | MFCD00029782 |
Alternative names include N-(3-(trifluoromethyl)benzoyl)glycine and m-trifluoromethylhippuric acid, the latter reflecting its structural relationship to natural hippuric acid (benzoylglycine) [2] [7]. The canonical SMILES representation clarifies the connectivity: the trifluoromethyl group is meta-substituted on the benzene ring, directly bonded to the carbonyl carbon of the glycinyl amide [3] [7].
The compound (CAS 17794-48-8) was first documented in chemical registries during the latter half of the 20th century, though precise synthesis details remain obscured in the primary literature. Its emergence aligns with broader trends in organofluorine chemistry, particularly the strategic incorporation of trifluoromethyl groups into bioactive molecules to enhance pharmacological profiles [6]. By the 1990s, advanced trifluoromethylation techniques—including nucleophilic, electrophilic, and radical methodologies—facilitated its reproducible synthesis for research applications [6].
Commercial availability emerged through specialty chemical suppliers like Santa Cruz Biotechnology (SCBT) and AchemBlock, primarily targeting research applications as a building block. Catalog listings from these vendors confirm its use as a synthetic intermediate in medicinal chemistry programs exploring trifluoromethyl-substituted pharmacophores [1] [2]. While not itself a therapeutic agent, its structural features mirror those in numerous trifluoromethyl-containing drugs developed over the past two decades, underscoring its role as a model compound or precursor [6].
The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design, featured in >20% of FDA-approved pharmaceuticals over the past two decades [6]. Its incorporation into 2-(3-(trifluoromethyl)benzamido)acetic acid exemplifies key physicochemical advantages exploited in medicinal chemistry:
Table 2: Influence of Trifluoromethyl vs. Common Substituents
Substituent | Electronegativity (Pauling) | Hydrophobicity (π value) | Steric Volume (ų) |
---|---|---|---|
-CF₃ | ~3.4 (effective) | +0.88 | ~38.0 |
-CH₃ | 2.3 | +0.56 | ~23.7 |
-Cl | 3.0 | +0.71 | ~24.2 |
-H | 2.1 | 0.00 | ~8.3 |
In the context of 2-(3-(trifluoromethyl)benzamido)acetic acid, the -CF₃ group meta-positioned on the aromatic ring creates a distinct electronic and steric environment. This positioning avoids direct conjugation with the amide carbonyl while still exerting electron withdrawal across the ring system. Such properties make this compound a valuable probe for studying structure-activity relationships in drug discovery, particularly for optimizing ligand-target interactions where hydrophobic pocket filling and dipole modulation are critical [6]. The compound serves as a precursor for synthesizing more complex trifluoromethylated molecules, leveraging its reactive carboxylic acid and amide functionalities for further derivatization [2] [7].
The strategic value of this substitution is evidenced by its prevalence in clinical agents like ubrogepant (a calcitonin gene-related peptide receptor antagonist) and alpelisib (a phosphatidylinositol-3-kinase inhibitor). Both drugs utilize -CF₃ groups to optimize target binding affinity and pharmacokinetic performance [6]. As synthetic methodologies for introducing -CF₃ groups advance, compounds like 2-(3-(trifluoromethyl)benzamido)acetic acid will remain indispensable tools for exploring novel fluorinated chemical space in medicinal chemistry [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0